Micafungin sodium

Vue d'ensemble

Description

FK 463, également connu sous le nom de micafungine sodique, est une échinocandine semi-synthétique dérivée d'un produit naturel du champignon Coleophoma empetri. Il s'agit d'un agent antifongique lipopeptidique qui inhibe la synthèse du 1,3-bêta-D-glucane, un composant essentiel de la paroi cellulaire fongique. Ce composé est particulièrement efficace contre les espèces de Candida et d'Aspergillus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du FK 463 implique plusieurs étapes :

Désacylation enzymatique : L'étape initiale implique la désacylation enzymatique du FR-901379 à l'aide de Streptomyces anulatas ou de souches similaires pour produire le lipopeptide désacétylé FR-179642.

Méthodes de production industrielle

La production industrielle du FK 463 suit des voies de synthèse similaires, mais à plus grande échelle, en garantissant la pureté et la cohérence nécessaires aux applications pharmaceutiques. Le processus implique des étapes de fermentation, d'extraction et de purification pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le FK 463 subit diverses réactions chimiques, notamment :

Oxydation : Le FK 463 peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.

Substitution : Les réactions de substitution peuvent se produire à différentes positions sur la molécule, conduisant à la formation de différents analogues.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont couramment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du FK 463 avec des propriétés antifongiques modifiées .

Applications de la recherche scientifique

Le FK 463 possède un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les modifications des lipopeptides.

Biologie : Enquête sur ses effets sur la synthèse de la paroi cellulaire fongique et ses interactions avec d'autres composants cellulaires.

Industrie : Employé dans le développement de nouvelles formulations antifongiques et stratégies thérapeutiques.

Mécanisme d'action

Le FK 463 exerce ses effets antifongiques en inhibant la synthèse du 1,3-bêta-D-glucane, un composant essentiel de la paroi cellulaire fongique. Cette inhibition perturbe l'intégrité de la paroi cellulaire, ce qui entraîne la lyse et la mort cellulaires. La cible moléculaire du FK 463 est l'enzyme 1,3-bêta-D-glucane synthase .

Applications De Recherche Scientifique

Clinical Applications

Micafungin sodium is indicated for several clinical scenarios:

- Treatment of Invasive Candidiasis : It is primarily used to treat candidemia, acute disseminated candidiasis, and Candida peritonitis and abscesses in both adults and pediatric patients aged four months and older .

- Prophylaxis in High-Risk Patients : Micafungin is also employed as a prophylactic treatment in patients undergoing hematopoietic stem cell transplantation (HSCT), significantly reducing the incidence of invasive fungal diseases during periods of neutropenia .

- Esophageal Candidiasis : The drug is effective in treating esophageal candidiasis in both adult and pediatric populations .

Pediatric Patients

A notable study conducted at Seoul National University Children’s Hospital evaluated the safety and efficacy of micafungin as prophylaxis against invasive fungal diseases in pediatric patients undergoing autologous HSCT. The study involved 112 patients who received micafungin at a dose of 1 mg/kg/day. Results indicated a treatment success rate of 99.1%, with only one patient diagnosed with probable invasive fungal disease during the follow-up period . Adverse events were reported but classified as unlikely related to micafungin, underscoring its safety profile.

Comparison with Other Antifungals

In a comparative analysis involving both pediatric and adult patients undergoing HSCT, micafungin demonstrated superior efficacy compared to fluconazole, achieving an 80% success rate versus 73.5% for fluconazole . This suggests that micafungin may be a more effective choice for antifungal prophylaxis during the high-risk neutropenic phase.

Study on Critical Care Patients

A study involving 34 critical care patients treated with micafungin revealed that out of 29 cases analyzed, three were classified as having proven fungal infections. This highlights the drug's utility even in severely ill populations where fungal infections are common .

Summary Table of this compound Applications

| Application Area | Patient Population | Efficacy/Outcome |

|---|---|---|

| Treatment of Candidemia | Adults and pediatrics | High success rate; well-tolerated |

| Prophylaxis during HSCT | Pediatric/adolescent patients | 99.1% treatment success; minimal adverse events |

| Treatment of Esophageal Candidiasis | Adults and pediatrics | Effective against esophageal candidiasis |

| Use in Critical Care | Critically ill patients | Proven efficacy in severe cases |

Mécanisme D'action

FK 463 exerts its antifungal effects by inhibiting the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The molecular target of FK 463 is the enzyme 1,3-beta-D-glucan synthase .

Comparaison Avec Des Composés Similaires

Le FK 463 fait partie de la classe des agents antifongiques échinocandines, qui comprend également la caspofungine et l'anidulafungine. Ces composés partagent des mécanismes d'action similaires, mais diffèrent par leurs propriétés pharmacocinétiques et leur spectre d'activité .

Composés similaires

Caspofungine : Une autre échinocandine avec un mécanisme d'action similaire, mais des propriétés pharmacocinétiques différentes.

Anidulafungine : Similaire au FK 463, mais avec des profils pharmacocinétiques et pharmacodynamiques distincts.

Le FK 463 se démarque par sa pharmacocinétique favorable, son activité antifongique à large spectre et son faible potentiel de développement de résistance .

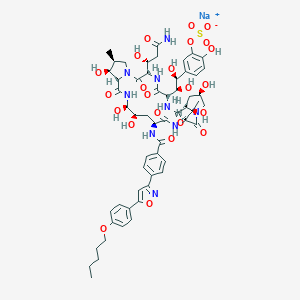

Propriétés

Numéro CAS |

208538-73-2 |

|---|---|

Formule moléculaire |

C56H70N9NaO23S |

Poids moléculaire |

1292.3 g/mol |

Nom IUPAC |

sodium;4-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-sulfooxyphenolate |

InChI |

InChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+;/m0./s1 |

Clé InChI |

KOOAFHGJVIVFMZ-WZPXRXMFSA-M |

SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+] |

SMILES isomérique |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)[O-])OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+] |

SMILES canonique |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)[O-])OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O.[Na+] |

Key on ui application |

Formerly known as FK463, micafungin is a semisynthetic lipopeptide synthesized from a fermentation product of Coleophoma empetri that works as an antifungal agent. It is a glucan synthesis inhibitor of the echinocandin structural class. |

Point d'ébullition |

N/A |

melting_point |

N/A |

Pictogrammes |

Irritant |

Stockage |

−20°C |

Synonymes |

FK 463 FK-463 FK463 micafungin micafungin sodium Mycamine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Micafungin sodium?

A1: this compound is an antifungal agent that belongs to the echinocandin class. It exerts its fungicidal activity by inhibiting the synthesis of 1,3-β-D-glucan, a crucial component of the fungal cell wall. [] This inhibition disrupts cell wall integrity, leading to fungal cell death. []

Q2: Against which fungal species is this compound effective?

A2: this compound demonstrates potent activity against a wide range of Candida species, including those resistant to fluconazole. [, ] It also exhibits fungistatic activity against Aspergillus species. [, ] Studies have shown its potential efficacy against Talaromyces marneffei in both yeast and mycelial forms. []

Q3: Are there any reported cases of resistance to this compound?

A3: While this compound remains an effective treatment option, emergence of Trichosporon asahii infection during its administration has been reported. [] Further research is needed to understand the mechanisms and clinical implications of such cases.

Q4: What are the current approved clinical applications of this compound?

A4: this compound has received approval from the US FDA for the prophylaxis of Candida infections in patients undergoing hematopoietic stem cell transplantation. [, , ] It is also approved for the treatment of esophageal candidiasis. [, , ]

Q5: What are the advantages of this compound compared to other antifungal agents?

A6: this compound offers several advantages, including a favorable safety and drug-drug interaction profile. [, ] It is available for intravenous administration and has been shown to be effective against fungal isolates resistant to other antifungals like fluconazole. [, , ]

Q6: Are there any studies investigating the delivery of this compound via inhalation?

A7: Yes, a pilot study has explored the pulmonary delivery of this compound using two different nebulizers. [] The study characterized the aerosol mass distribution profiles and found promising results in terms of fine particle fraction and mass median aerodynamic diameter. [] This suggests that pulmonary delivery of this compound could be a viable option for treating lung infections.

Q7: How is the quality of this compound assessed?

A8: Fourier transform near-infrared spectrometry (FTNIR) has been successfully employed to detect intra-lot and inter-lot variability in Micafungin. [] This technique allows for rapid and non-destructive quality control, ensuring consistency in the drug product.

Q8: What is known about the stability of this compound in solution?

A9: Studies have investigated the stability of this compound solutions at various concentrations and in different containers like glass bottles and syringes. [] These studies help determine the optimal storage conditions and shelf-life of the drug product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.